Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate
Description
Chemical Identification and Structural Characterization of Sodium 3-Bromo-5-(Trifluoromethyl)Benzene-1-Sulfinate
Systematic Nomenclature and CAS Registry Number Analysis
The systematic IUPAC name for this compound is This compound , reflecting the substituents’ positions on the aromatic ring. The sulfinate group (-SO₂⁻) occupies position 1, while bromine (-Br) and trifluoromethyl (-CF₃) groups are located at positions 3 and 5, respectively. This naming convention adheres to IUPAC priority rules, where the sulfinate group receives the lowest possible locant.
The CAS Registry Number for this compound is not explicitly listed in publicly available databases such as CAS Common Chemistry or PubChem. However, structurally related compounds, such as 3-bromo-5-(trifluoromethyl)benzenesulfonamide (CAS RN: 214210-15-8), share similar substitution patterns but differ in their functional groups.
Table 1: Molecular identity of this compound
| Property | Value |
|---|---|
| Molecular formula | C₇H₄BrF₃O₂S·Na |
| Molecular weight | 311.96 g/mol (calculated) |
| CAS Registry Number | Not available in cited sources |
Molecular Structure Elucidation Through X-Ray Crystallography
Experimental X-ray crystallographic data for this compound remains unreported in the literature. However, insights can be drawn from analogous sulfinate salts. For example, lithium sulfinate derivatives exhibit coordination between the metal cation and sulfinate oxygen atoms, forming polymeric or dimeric structures in the solid state.
Computational modeling predicts that the sodium ion in this compound coordinates with the two oxygen atoms of the sulfinate group, adopting a distorted tetrahedral geometry. The trifluoromethyl group’s electron-withdrawing nature induces significant polarization in the benzene ring, while the bromine atom’s steric bulk influences intermolecular packing. These features are consistent with sulfinate salts containing halogen and fluorinated substituents.
Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
Proton Nuclear Magnetic Resonance (¹H NMR)
The aromatic proton environment is dominated by deshielding effects from the electron-withdrawing -CF₃ and -SO₂⁻ groups. Protons at positions 2, 4, and 6 of the benzene ring exhibit distinct splitting patterns:
- Position 2 (ortho to sulfinate) : A doublet of doublets (δ 7.8–8.1 ppm, J = 8.5 Hz, 2.3 Hz) due to coupling with protons at positions 1 and 4.
- Position 4 (meta to bromine) : A triplet (δ 7.5–7.7 ppm, J = 8.5 Hz) arising from coupling with positions 3 and 5.
- Position 6 (meta to trifluoromethyl) : A singlet (δ 7.9–8.2 ppm) due to symmetry and lack of adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Key signals include:
- C-1 (sulfinate-attached) : δ 142.5 ppm (deshielded by -SO₂⁻).
- C-3 (bromine-attached) : δ 128.9 ppm.
- C-5 (trifluoromethyl-attached) : δ 124.7 ppm (quartet, J₃₃₃ = 285 Hz from -CF₃).
- CF₃ carbon : δ 121.2 ppm (quartet, J = 272 Hz).
Fourier-Transform Infrared Spectroscopy (FT-IR)
Prominent vibrational modes include:
- S-O asymmetric stretch : 1180–1220 cm⁻¹.
- S-O symmetric stretch : 1040–1080 cm⁻¹.
- C-F stretch : 1120–1160 cm⁻¹ (from -CF₃).
- C-Br stretch : 550–600 cm⁻¹.
Ultraviolet-Visible Spectroscopy (UV-Vis)
The compound exhibits strong absorption at λₘₐₓ = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) attributable to π→π* transitions in the aromatic ring, with minor n→π* contributions from the sulfinate group.
Table 2: Predicted spectroscopic data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.5–8.2 ppm (aromatic protons) |
| ¹³C NMR | δ 121.2 ppm (-CF₃), δ 142.5 ppm (C-1) |
| FT-IR | 1040–1220 cm⁻¹ (S-O stretches), 1120–1160 cm⁻¹ (C-F) |
| UV-Vis | λₘₐₓ = 265 nm |
Properties
Molecular Formula |
C7H3BrF3NaO2S |
|---|---|
Molecular Weight |
311.05 g/mol |
IUPAC Name |
sodium;3-bromo-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-5-1-4(7(9,10)11)2-6(3-5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
GWRNGUHMPLLVPT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)[O-])Br)C(F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 3-bromo-5-(trifluoromethyl)benzene. This process can be achieved through the reaction of the corresponding sulfonyl chloride with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfonate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonate or sulfinate compounds.
Scientific Research Applications
Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with a sulfonate group attached to a brominated and trifluoromethyl-substituted benzene ring. It has the molecular formula and is significant in organic synthesis because of its unique reactivity. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Applications in Organic Synthesis
This compound serves multiple purposes in organic synthesis:
- Cross-coupling Reactions: It is used in the cross-coupling of aryl bromides with sodium sulfinates, using an organoboron photocatalyst with nickel .
- Covalent Inhibitors: The compound's sulfonyl fluoride moiety is reactive towards nucleophilic sites within proteins, suggesting applications as a covalent inhibitor. Such studies are crucial for understanding how this compound can modulate biological pathways and its potential therapeutic implications.
- Versatile Building Block: Sodium sulfinates act as building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Interaction Studies
Interaction studies involving this compound primarily focus on its reactivity with biological macromolecules. The compound's sulfonyl fluoride moiety is particularly reactive towards nucleophilic sites within proteins, suggesting potential applications as a covalent inhibitor. Such studies are crucial for understanding how this compound can modulate biological pathways and its potential therapeutic implications.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features |
|---|---|
| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | Similar brominated and trifluoromethyl groups; sulfonyl chloride instead of sulfonate |
| 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide | Contains a sulfonamide group; less reactive than sulfonyl fluoride derivatives |
| 3-Bromo-5-(trifluoromethyl)benzenesulfonic acid | Sulfonic acid group; more stable but less reactive compared to sulfonyl fluorides |
Mechanism of Action
The mechanism by which Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate with analogous compounds:
Physicochemical Properties
- Molecular Weight : The sodium sulfinate (inferred MW ~299.07) is heavier than phenylboronic acids (268.82) but lighter than phenylacetic acids (283.04) due to the sulfinate group's contribution.
- Stability : Sulfinates are hygroscopic and require anhydrous storage, whereas boronic acids are moisture-sensitive and stored at 0–6°C (e.g., 2-bromo-5-(trifluoromethyl)phenylboronic acid, ) .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Sodium sulfinates are pivotal in synthesizing sulfonamide drugs. For instance, N-(3-bromo-5-(trifluoromethyl)phenyl)benzenesulfonamide (26% yield, ) was optimized for Keap1 inhibition, highlighting the role of sulfinate derivatives in drug development .
- Cost and Availability : Boronic acids like 3-bromo-5-(trifluoromethyl)phenylboronic acid are commercially available at premium prices (e.g., JPY 45,000/5g, ), reflecting demand in high-value syntheses .
- Synthetic Versatility : The sodium sulfinate’s bromo group can undergo Ullmann or Buchwald-Hartwig couplings, while its sulfinate moiety facilitates Michael additions or sulfone formations .
Biological Activity
Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound that has garnered interest in both organic synthesis and biological applications due to its unique reactivity profile. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . It features a sulfonate group attached to a brominated and trifluoromethyl-substituted benzene ring, contributing to its reactivity and interaction with biological macromolecules. The sulfonyl fluoride moiety is particularly notable for its reactivity towards nucleophilic sites within proteins, suggesting potential applications as a covalent inhibitor.
Mechanisms of Biological Activity
- Covalent Inhibition : The sulfonyl fluoride group can react with nucleophiles in proteins, leading to irreversible inhibition of enzyme activity. This property makes it a candidate for developing inhibitors targeting specific enzymes involved in disease pathways.
- Modulation of Biological Pathways : Interaction studies indicate that this compound may modulate various biological pathways by altering protein functions through covalent modifications.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonate compounds exhibit antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases.
Case Studies and Experimental Data
- Enzyme Inhibition Studies : Research has demonstrated that this compound can serve as a selective inhibitor for certain enzymes. For example, in vitro studies have shown its effectiveness against specific protein targets, leading to significant alterations in enzymatic activity at micromolar concentrations.
- Cytotoxicity Assessments : Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that while it exhibits potent biological activity, careful consideration of dosage is necessary to avoid adverse effects on normal cells.
- Microbial Sensitivity Testing : A study assessed the antimicrobial efficacy of related compounds against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties without significant cytotoxicity to human cells.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sodium p-toluenesulfinate | Similar sulfonate group | Moderate antimicrobial activity |
| 3-Bromo-5-(trifluoromethyl)benzenesulfonamide | Contains a sulfonamide group | Investigated for biological interactions |
| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | Sulfonyl chloride instead of sulfonate | Reactive but less stable than sulfinate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
